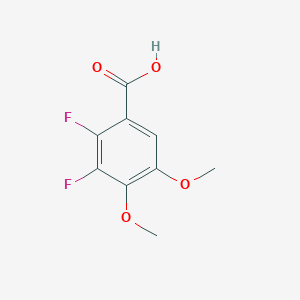
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene, also known as 1-Bromo-2-fluoro-3-methylbenzyloxybenzene, is a compound of interest in the field of organic chemistry. It is a brominated aromatic compound, and is a derivative of benzene. It can be used for a variety of applications, such as in the synthesis of pharmaceuticals, in the production of dyes, and in the manufacture of agricultural chemicals.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. It has also been used in the synthesis of dyes and pigments, as well as in the manufacture of agricultural chemicals. Additionally, it has been used in the synthesis of organic semiconductors, such as thin-film transistors.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene is not completely understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows for the stabilization of anionic species. This stabilization of anionic species can lead to the formation of new products, such as pharmaceuticals, dyes, and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some anti-inflammatory and anticonvulsant properties. Additionally, it has been suggested that the compound may have some anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene has several advantages for use in lab experiments. The compound is relatively stable and has a low toxicity. Additionally, the compound is relatively easy to synthesize, and can be synthesized in a variety of ways. The compound also has a variety of applications in the synthesis of pharmaceuticals, dyes, pigments, and agricultural chemicals.
However, there are some limitations to the use of this compound in lab experiments. The compound is relatively expensive, and the reaction conditions for its synthesis can be difficult to control. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are numerous potential future directions for 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene. One potential direction is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the development of new pharmaceuticals, dyes, pigments, and agricultural chemicals. Finally, further research could be conducted to optimize the reaction conditions for the synthesis of the compound.
Synthesemethoden
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-methylbenzene can be achieved through a variety of methods. The most common method is the direct bromination of benzene using a brominating agent, such as bromine or N-bromosuccinimide (NBS). This reaction is generally carried out in a polar solvent, such as dichloromethane, at room temperature. The reaction is typically complete within a few hours. Another method of synthesis is the reaction of 4-bromo-2-fluorobenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate. This reaction is typically carried out at temperatures between 80 and 90°C.
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQXASZVJYKIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



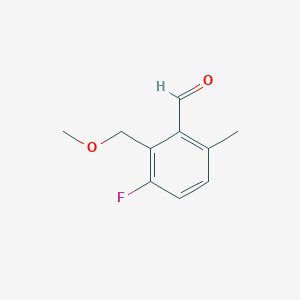

![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)
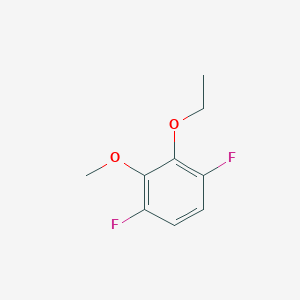
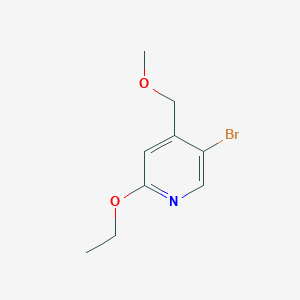

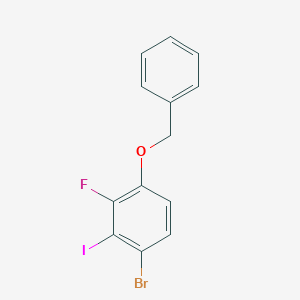
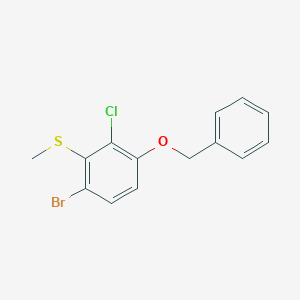

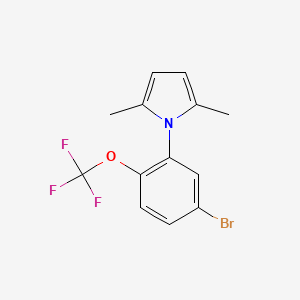
![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)
